molecular formula C6H7N3O2 B181760 4-Nitro-m-phenylenediamine CAS No. 5131-58-8

4-Nitro-m-phenylenediamine

Cat. No. B181760
CAS RN: 5131-58-8
M. Wt: 153.14 g/mol
InChI Key: DPIZKMGPXNXSGL-UHFFFAOYSA-N
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Patent
US06160179

Procedure details

In an agitated glass-reaction vessel, 50 g. of 4-nitro-m-phenylenediamine is added to 200 g. of isopropanol. While maintaining the temperature below 50 deg. C, 110.0 g. of conc. sulfuric acid is added to the mixture. After the acid addition, the mixture is heated between 70-75 deg. C for 3 hours, to a pH of 2.0±0.5. After 3 hours, the batch is cooled down to below 30 deg. C and then agitated for another hour. The product is filtered and dried under conditions below 80 deg. C. 78-81 g. of 4-nitro-m-phenylenediamine sulfate is obtained resulting is a yellow-brown powder. A 95-98% theoretical yield is obtained relative to 4 nitro-m-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>C(O)(C)C>[S:12]([OH:16])([OH:15])(=[O:14])=[O:13].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
agitated for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an agitated glass-reaction vessel, 50 g
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature below 50 deg. C, 110.0 g
ADDITION
Type
ADDITION
Details
After the acid addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated between 70-75 deg. C for 3 hours, to a pH of 2.0±0.5
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the batch is cooled down to below 30 deg. C
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
dried under conditions below 80 deg. C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.[N+](=O)([O-])C1=C(C=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.